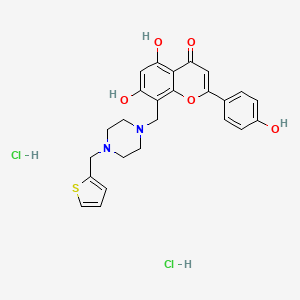

PARP1-IN-5 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O5S.2ClH/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18;;/h1-6,11-13,28-30H,7-10,14-15H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXDSXSUYRPYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl2N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PARP1-IN-5 Dihydrochloride in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the coordination of DNA repair pathways. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms such as homologous recombination. PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1. This technical guide provides a comprehensive overview of the mechanism of action of this compound in DNA repair, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development.

Introduction to PARP1 and its Role in DNA Repair

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that functions as a primary sensor of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[1] Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long, branched chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2][3] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating pathways such as Base Excision Repair (BER), Single-Strand Break Repair (SSBR), and influencing Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[2][4][5] In the context of BER, PARP1 is crucial for the recruitment of the scaffold protein XRCC1, which in turn brings in other essential factors like DNA ligase III, DNA polymerase β, and polynucleotide kinase 3'-phosphatase (PNKP).[1][2]

This compound: A Potent and Selective PARP1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PARP1.[6][7] Its mechanism of action is centered on the competitive inhibition of the NAD+ binding site within the catalytic domain of PARP1, thereby preventing the synthesis of PAR.[5] This inhibition has two major consequences for cancer cells:

-

Catalytic Inhibition: By blocking PARP1's enzymatic activity, this compound prevents the recruitment of DNA repair proteins to sites of SSBs. These unrepaired SSBs can then collapse into more cytotoxic DSBs during DNA replication.

-

PARP1 Trapping: Some PARP inhibitors, in addition to catalytic inhibition, trap PARP1 on the DNA at the site of damage. This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription, leading to the formation of DSBs and subsequent cell death, a mechanism that is particularly effective in cells with deficient HR repair pathways (a concept known as synthetic lethality).[5][8]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and its effects.

| Parameter | Value/Effect | Cell Line/System | Reference |

| IC50 (PARP-1) | 14.7 nM | Enzymatic Assay | [6][7] |

| Cytotoxicity | Little cytotoxic effect alone (0.1-320 µM) | A549 cells | [6][7] |

| Chemosensitization | Significantly increases cytotoxicity of carboplatin (0.1-10 µM) | A549 cells | [6] |

| PAR Level | Significantly decreases PAR level | SK-OV-3 cells | [6][7] |

| γ-H2AX Expression | Increases γ-H2AX expression | In vitro & In vivo | [6] |

| MCM2-7 Expression | Decreases expression (0.1-10 µM) | SK-OV-3 cells | [6] |

| In Vivo Efficacy | Enhances inhibitory effect of carboplatin (25 & 50 mg/kg, p.o.) | A549 xenografts | [6] |

| In Vivo Toxicity | No significant difference in body weight or blood routine (up to 1000 mg/kg, p.o.) | Animal models | [6] |

Signaling Pathways and Experimental Workflows

PARP1's Role in Base Excision Repair and Inhibition by PARP1-IN-5

The following diagram illustrates the central role of PARP1 in the BER pathway and the mechanism of its inhibition by this compound.

Caption: PARP1 in BER and its inhibition by PARP1-IN-5.

Experimental Workflow for Evaluating PARP1 Inhibitors

This diagram outlines a typical experimental workflow for the preclinical evaluation of a PARP1 inhibitor like this compound.

Caption: Preclinical evaluation workflow for a PARP1 inhibitor.

Detailed Experimental Protocols

PARP1 Enzymatic Assay (IC50 Determination)

This protocol is a generalized method for determining the in vitro potency of a PARP1 inhibitor.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a PARP1 substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a detectable enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations

Procedure:

-

Coat a streptavidin-coated 96-well plate with histones overnight at 4°C.

-

Wash the plate to remove unbound histones.

-

Add the PARP1 enzyme to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for a specified time (e.g., 1 hour) at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate and add the detection substrate.

-

Measure the signal (e.g., absorbance at a specific wavelength).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARylation Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit PARP1 activity within cells.

Materials:

-

Cancer cell line of interest (e.g., A549, SK-OV-3)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydrogen peroxide, H2O2)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-PAR, anti-PARP1, anti-actin (or other loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescence substrate.

-

Analyze the band intensities to determine the level of PARylation relative to the loading control.

γ-H2AX Immunofluorescence Assay for DNA Damage

This protocol visualizes and quantifies the formation of DSBs in response to treatment with a PARP1 inhibitor.

Materials:

-

Cancer cell line cultured on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) (anti-γ-H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to attach.

-

Treat the cells with this compound for a desired time (e.g., 24-48 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-γ-H2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.

Conclusion

This compound is a potent and selective inhibitor of PARP1 that disrupts DNA repair by preventing the synthesis of PAR. This leads to the accumulation of unrepaired single-strand breaks, which can be converted into lethal double-strand breaks, particularly in cancer cells with compromised homologous recombination repair pathways. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of PARP1 inhibition.

References

- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]

The Role of PARP1-IN-5 Dihydrochloride in Base Excision Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the base excision repair (BER) pathway. BER is a primary mechanism for repairing DNA single-strand breaks (SSBs), which can arise from exposure to damaging agents or as intermediates in the repair of modified bases. PARP1 acts as a DNA damage sensor, binding to SSBs and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, including XRCC1, to the site of damage, thereby facilitating the repair process.

Given its central role in DNA repair, PARP1 has emerged as a key therapeutic target in oncology. Inhibition of PARP1 enzymatic activity can lead to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks during DNA replication. This is particularly effective in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1. This technical guide provides an in-depth overview of the role of this compound in the context of base excision repair, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its effects by competitively binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1, thereby inhibiting its catalytic activity. This inhibition prevents the synthesis of PAR chains at sites of DNA damage. The consequences of this inhibition within the BER pathway are twofold:

-

Impaired Recruitment of Repair Machinery: Without the PAR scaffold, the recruitment of key BER proteins, such as the scaffold protein XRCC1 and its associated partners (DNA ligase III, DNA polymerase beta), is significantly hindered.[1][2][3] This stalls the repair process at the single-strand break stage.

-

PARP1 Trapping: The binding of this compound can "trap" the PARP1 protein on the DNA at the site of the break.[4] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription.

The net effect is the accumulation of unrepaired single-strand breaks, leading to genomic instability and, ultimately, cell death, particularly in cancer cells that are heavily reliant on PARP1-mediated repair.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| PARP1 IC50 | 14.7 nM | [5] |

| PARP2 IC50 | 0.9 µM | [5] |

| Selectivity (PARP2/PARP1) | ~61-fold | Calculated from[5] |

Table 2: Cellular Activity

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 | Cytotoxicity in combination with Carboplatin (CBP) | Significantly increases cytotoxicity of CBP | 0.1 - 10 µM | [5] |

| A549 | Cytotoxicity (as single agent) | Little cytotoxic effect | 0.1 - 320 µM | [5] |

| SK-OV-3 | Expression of MCM2-7 | Decreases expression | 0.1 - 10 µM | [5] |

| SK-OV-3 | PAR level | Significantly decreases PAR level | Not specified | [5] |

| General | γ-H2AX expression | Upregulates expression | Not specified | [5] |

Table 3: In Vivo Data

| Animal Model | Dosage and Administration | Observation | Reference |

| Mouse | 1000 mg/kg; p.o. | No significant difference in body weight or blood routine | [5] |

| Mouse (A549 xenograft) | 25 and 50 mg/kg; p.o.; 12 days (in combination with Carboplatin) | Significantly enhances the inhibitory effect of Carboplatin at 50 mg/kg | [5] |

| Mouse | 50 mg/kg; p.o. | Positively correlates with the expression of PARP-1 | [5] |

Signaling Pathways and Experimental Workflows

Caption: Base Excision Repair (BER) pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing a PARP1 inhibitor like this compound.

Experimental Protocols

PARP1 Enzymatic Assay (Fluorometric)

This protocol is a general method for determining the IC50 of a PARP1 inhibitor and should be adapted and optimized for this compound.

Principle: This assay measures the consumption of NAD+ by PARP1. The remaining NAD+ is converted to a fluorescent product. Inhibition of PARP1 results in a higher fluorescent signal.[6]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

β-NAD+

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

NAD+ cycling reagent mix (containing alcohol dehydrogenase and a fluorescent substrate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

Activated DNA (final concentration ~5 µg/mL)

-

This compound dilutions

-

Recombinant PARP1 enzyme (final concentration ~1 nM)

-

-

Initiation: Start the reaction by adding β-NAD+ (final concentration ~100 µM).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add the NAD+ cycling reagent mix to each well. Incubate for an additional 30 minutes at room temperature, protected from light.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~540 nm excitation, ~590 nm emission).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based PAR Level Assay (Western Blot)

Principle: This assay measures the level of poly(ADP-ribosyl)ation (PAR) in cells treated with a DNA damaging agent and a PARP inhibitor. A decrease in PAR levels indicates target engagement by the inhibitor.

Materials:

-

Cancer cell line (e.g., A549 or SK-OV-3)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting equipment

-

Primary antibodies: anti-PAR and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by treating with H2O2 (e.g., 1 mM for 10 minutes) or MMS (e.g., 0.1% for 15 minutes).

-

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative reduction in PAR levels.

XRCC1 Recruitment Assay (Immunofluorescence)

Principle: This assay visualizes the recruitment of the key BER scaffold protein, XRCC1, to sites of DNA damage. Inhibition of PARP1 by this compound is expected to prevent the formation of XRCC1 foci.[7]

Materials:

-

Cells grown on coverslips (e.g., U2OS)

-

DNA damaging agent (e.g., H2O2 or laser micro-irradiation)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-XRCC1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate.

-

Pre-treat with this compound for 1-2 hours.

-

Induce DNA damage (e.g., treat with H2O2 for 10 minutes, then allow to recover for 5-10 minutes).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

-

Immunostaining:

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary anti-XRCC1 antibody overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of XRCC1 foci per nucleus. A significant reduction in foci formation in the presence of this compound indicates inhibition of the BER pathway.

-

Conclusion

This compound is a potent and selective inhibitor of PARP1 that disrupts the base excision repair pathway by preventing the recruitment of essential repair factors and by trapping PARP1 on the DNA. This technical guide provides a comprehensive overview of its mechanism of action, quantitative activity, and key experimental protocols for its characterization. The provided information serves as a valuable resource for researchers and drug development professionals working on PARP inhibitors and their application in cancer therapy. The detailed methodologies and structured data presentation are intended to facilitate the design and execution of further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. XRCC1 counteracts poly(ADP ribose)polymerase (PARP) poisons, olaparib and talazoparib, and a clinical alkylating agent, temozolomide, by promoting the removal of trapped PARP1 from broken DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Nexus of Precision Oncology: A Technical Guide to PARP1-IN-5 Dihydrochloride and Synthetic Lethality in BRCA-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of synthetic lethality has emerged as a powerful strategy in targeted cancer therapy, particularly for tumors harboring specific DNA damage response (DDR) deficiencies. This technical guide delves into the core of this concept, focusing on the potent and selective PARP1 inhibitor, PARP1-IN-5 dihydrochloride, and its therapeutic potential in cancers with mutations in the BRCA1 and BRCA2 genes. While specific data on the synthetic lethal interaction of this compound in BRCA-mutant cells is not yet extensively published, this document provides a comprehensive overview of the underlying mechanisms, relevant experimental protocols to evaluate such interactions, and the existing data for this promising inhibitor. By leveraging data from other well-characterized PARP inhibitors, we extrapolate the expected mechanistic pathways and provide a framework for future research and development.

Introduction to PARP1 and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[1][2] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary machinery for DNA repair.[3][4]

In cells with functional homologous recombination (HR) repair, mediated by proteins such as BRCA1 and BRCA2, the inhibition of PARP1 is generally not lethal. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised.[5][6] Inhibition of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2] The inability to repair these DSBs via the defective HR pathway results in genomic instability and, ultimately, cell death. This selective killing of cancer cells with a specific genetic vulnerability is the essence of synthetic lethality.[7]

This compound: A Potent and Selective Inhibitor

This compound is a highly potent and selective inhibitor of PARP1.[8][9] Its selectivity for PARP1 over other PARP isoforms, such as PARP2, is a critical feature that may translate to an improved therapeutic window and reduced off-target effects.

Pharmacological Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against the PARP1 enzyme.

| Compound | Target | IC50 (nM) | Reference |

| This compound | PARP1 | 14.7 | [8][9] |

This low nanomolar potency highlights the compound's strong affinity for its target. Further studies are required to determine its cellular potency and synthetic lethal efficacy in BRCA-mutant cancer cell lines.

The Mechanism of Synthetic Lethality in BRCA-Mutant Cells

The synthetic lethal relationship between PARP inhibition and BRCA deficiency is a cornerstone of modern precision oncology. The following diagram illustrates the key signaling pathways involved.

References

- 1. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4.7. Poly (ADP-Ribose) Polymerase (PARP) Assay Activity [bio-protocol.org]

- 9. PARP assay [assay-protocol.com]

Discovery and Synthesis of Novel Apigenin-Piperazine Hybrids as Potent PARP1 Inhibitors: A Technical Guide

Abstract

Poly(ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel class of PARP1 inhibitors: apigenin-piperazine hybrids. The development of these compounds, exemplified by the potent inhibitor PARP1-IN-5 (also referred to as compound 15l), represents a significant advancement in the quest for selective and effective anticancer agents.[3][4][5] This document details the structure-activity relationships, experimental protocols for synthesis and biological assays, and the key signaling pathways involved.

Introduction: The Rationale for Apigenin-Piperazine Hybrids

Apigenin, a naturally occurring flavonoid, has been recognized for its anticancer properties, which are attributed to its ability to modulate various signaling pathways involved in cell growth, apoptosis, and invasion.[6][7] However, its therapeutic potential is often limited by factors such as poor water solubility and low bioavailability.[7] To enhance its pharmacological profile and target specific cancer-related enzymes, medicinal chemists have explored the synthesis of apigenin derivatives.[7]

The piperazine moiety is a "privileged structure" in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates, including their solubility and bioavailability.[8] The hybridization of apigenin with piperazine has been investigated as a strategy to develop potent and selective inhibitors of PARP1.[3][4][9] PARP1 plays a crucial role in DNA repair, and its overactivity in cancer cells contributes to resistance to chemotherapy and radiation.[10] By inhibiting PARP1, these hybrid molecules can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[10]

The design of these hybrids was guided by the structure of amentoflavone, a known selective PARP-1 inhibitor.[3][4] Structural modifications and trimming of amentoflavone led to the development of apigenin-piperazine hybrids as a promising new class of PARP1 inhibitors.[3][4]

Synthesis of Apigenin-Piperazine Hybrids

The synthesis of apigenin-piperazine hybrids is primarily achieved through a Mannich reaction. This key step involves the reaction of the flavone (apigenin), a piperazine derivative, and paraformaldehyde.[9]

General Synthetic Scheme

A representative synthetic route to apigenin-piperazine hybrids is depicted below. The process typically starts with the protection of the hydroxyl groups on apigenin, followed by the Mannich reaction to introduce the piperazine moiety at a specific position on the apigenin scaffold. The final step involves the deprotection of the hydroxyl groups to yield the target hybrid compound.

Caption: General workflow for the synthesis of apigenin-piperazine hybrids.

Biological Evaluation and Structure-Activity Relationship (SAR)

A series of apigenin-piperazine hybrids were synthesized and evaluated for their PARP1 inhibitory activity. The structure-activity relationship (SAR) studies revealed key structural features that contribute to their potency and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected apigenin-piperazine hybrids against PARP1 and PARP2, as well as their cytotoxic effects on cancer cell lines.

| Compound ID | Modification | PARP1 IC50 (nM) | PARP2 IC50 (µM) | Selectivity (PARP2/PARP1) | Cell Line | Cytotoxicity (IC50 µM) |

| PARP1-IN-5 (15l) | Thiophen-2-ylmethyl on piperazine | 14.7 | 0.9 | 61.2 | SK-OV-3 (BRCA1-deficient) | Selective cytotoxicity observed |

| 14m | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | A549 | Potent chemosensitizing effect |

| 14n | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | A549 | Potent chemosensitizing effect |

| 15m | Specific piperazine substitution | Data not specified | Data not specified | Data not specified | SK-OV-3 | Selective cytotoxicity observed |

Data extracted from multiple sources.[3][4][5][9]

The data clearly indicates that compound PARP1-IN-5 (15l) is a highly potent and selective PARP1 inhibitor with an IC50 value of 14.7 nM and a 61.2-fold selectivity over PARP2.[3][4] This compound also demonstrated a potent chemotherapy sensitizing effect against A549 cells and selective cytotoxicity toward BRCA-1 deficient SK-OV-3 cells.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of apigenin-piperazine hybrids.

PARP1 Inhibition Assay (ELISA-based)

This protocol describes a cell-free enzyme-linked immunosorbent assay (ELISA) to measure the inhibitory effect of compounds on PARP1 enzymatic activity.[11]

-

Plate Preparation: Coat a 96-well plate with histones.

-

Reaction Mixture: To each well, add a reaction buffer containing NAD+ and an activator deoxyoligonucleotide.

-

Compound Addition: Add the test compound (e.g., PARP1-IN-5) at various concentrations or a solvent control.

-

Enzyme Reaction: Initiate the reaction by adding recombinant human PARP1 to each well and incubate for 1.5 hours.

-

Washing: Wash the plate with PBST.

-

Primary Antibody: Add an anti-PAR polyclonal antibody and incubate for 1.5 hours.

-

Washing: Wash the plate with PBST.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.

-

Washing: Wash the plate with PBST.

-

Detection: Add a substrate solution (e.g., OPD and H2O2) and incubate for 10 minutes.

-

Stop Reaction: Stop the reaction by adding sulfuric acid.

-

Measurement: Measure the absorbance at 490 nm using a multi-well spectrophotometer.

-

Calculation: Calculate the inhibition rate and determine the IC50 value using the Logit method.[11]

Caption: Workflow for the ELISA-based PARP1 inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the cellular effects of PARP1 inhibitors, including their cytotoxicity and ability to induce synthetic lethality.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, SK-OV-3) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the apigenin-piperazine hybrid for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the inhibitors.

-

Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PARP1, γ-H2AX, PAR).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanism of Action

PARP1 inhibitors exert their anticancer effects by modulating key signaling pathways involved in DNA repair and cell death.

PARP1 Signaling in DNA Repair

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

In response to DNA single-strand breaks, PARP1 is recruited to the site of damage and becomes activated.[2] Activated PARP1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[2]

Apigenin-piperazine hybrids, such as PARP1-IN-5, act as competitive inhibitors of PARP1, blocking its catalytic activity.[12] This inhibition prevents the synthesis of PAR chains, thereby hindering the recruitment of DNA repair machinery. The accumulation of unrepaired single-strand breaks leads to the formation of more toxic double-strand breaks during DNA replication, ultimately triggering cell death, especially in cancer cells with compromised homologous recombination repair pathways.

Conclusion

The discovery of apigenin-piperazine hybrids as potent and selective PARP1 inhibitors represents a significant achievement in the field of anticancer drug development. The lead compound, PARP1-IN-5, has demonstrated promising preclinical activity, including high potency, selectivity, and favorable in vitro and in vivo effects.[3][4] The synthetic accessibility and the well-defined structure-activity relationship of this class of compounds provide a solid foundation for further optimization and development. This technical guide summarizes the core knowledge surrounding these novel inhibitors, offering valuable insights for researchers and drug development professionals working in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Apigenin-Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Apigenin as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and bioactivity of apigenin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PARP1 enzyme inhibition assays [bio-protocol.org]

- 12. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PARP1-IN-5 Dihydrochloride in Non-Homologous End Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, playing a multifaceted role in various repair pathways. While its function in base excision repair is well-established, its involvement in the repair of DNA double-strand breaks (DSBs) through non-homologous end joining (NHEJ) is more complex and an area of active investigation. This technical guide delves into the intricate role of PARP1 in the two major NHEJ pathways: classical NHEJ (cNHEJ) and alternative NHEJ (aNHEJ). We explore how selective inhibition of PARP1 with compounds like PARP1-IN-5 dihydrochloride can modulate these pathways, a mechanism with significant therapeutic implications in oncology, particularly in the context of synthetic lethality in homologous recombination (HR)-deficient cancers. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to investigate the effects of PARP1 inhibitors on NHEJ.

Introduction to PARP1 and Non-Homologous End Joining

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair DSBs: the high-fidelity homologous recombination (HR) pathway, which is predominantly active in the S and G2 phases of the cell cycle, and the non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle.[1] NHEJ directly ligates the broken DNA ends and is further categorized into two sub-pathways:

-

Classical NHEJ (cNHEJ): This is the major NHEJ pathway, initiated by the binding of the Ku70/Ku80 heterodimer to the DNA ends. This recruits the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which in turn phosphorylates various downstream targets to facilitate DNA end processing and ligation by the XRCC4-Ligase IV complex.[1]

-

Alternative NHEJ (aNHEJ): Also known as microhomology-mediated end joining (MMEJ), this pathway is typically suppressed when cNHEJ is functional. aNHEJ operates as a backup pathway and is characterized by the use of short microhomologous sequences to align the broken ends before ligation, often resulting in deletions and genomic instability.[1]

PARP1 has emerged as a critical player in the choice between these repair pathways. It is one of the first proteins to be recruited to sites of DNA damage, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation serves as a scaffold to recruit other DNA repair factors.

The Dual Role of PARP1 in NHEJ

PARP1's influence on NHEJ is nuanced, with evidence suggesting both inhibitory and stimulatory roles depending on the specific sub-pathway and cellular context.

PARP1 in Alternative NHEJ (aNHEJ)

Multiple studies have established a crucial role for PARP1 in promoting the aNHEJ pathway. PARP1 competes with the Ku70/Ku80 complex for binding to DSB ends.[2][3] In situations where cNHEJ is compromised (e.g., through the absence of Ku or Ligase IV), PARP1 can bind to the DNA ends and initiate aNHEJ.[2] This process involves the recruitment of other repair factors like XRCC1 and DNA Ligase III.[4] Inhibition of PARP1 has been shown to significantly reduce the efficiency of aNHEJ.[5]

PARP1's Influence on Classical NHEJ (cNHEJ)

The role of PARP1 in cNHEJ is less direct but still significant. In vitro studies have shown that PARP1 can interact with and PARylate DNA-PKcs, a core component of the cNHEJ machinery.[1] This PARylation may stimulate the kinase activity of DNA-PKcs, thereby potentially enhancing cNHEJ efficiency.[1][6] However, the catalytic activity of PARP1 can also regulate NHEJ by preventing the binding of cNHEJ components to DNA ends.[7] This suggests a complex regulatory interplay between PARP1 and the core cNHEJ factors.

This compound: A Selective PARP1 Inhibitor

This compound is a potent and selective inhibitor of PARP1. While specific quantitative data on its direct effects on NHEJ are not yet widely published, its mechanism of action as a PARP1 inhibitor allows for informed predictions based on studies with other well-characterized PARP inhibitors. The primary mechanisms by which PARP1 inhibitors are thought to exert their effects in the context of NHEJ are:

-

Catalytic Inhibition: By blocking the synthesis of PAR, PARP inhibitors prevent the recruitment of downstream repair factors involved in aNHEJ.

-

PARP Trapping: Many PARP inhibitors, in addition to inhibiting PARP catalytic activity, also "trap" the PARP1 protein on the DNA at the site of damage.[8][9] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, obstructing DNA replication and repair.

Quantitative Data on PARP Inhibition and NHEJ

The following tables summarize quantitative data from studies using various PARP inhibitors to illustrate their impact on NHEJ efficiency. It is important to note that these studies do not specifically use this compound, but the data are representative of the effects of potent PARP1 inhibition.

Table 1: Effect of PARP Inhibitors on NHEJ Efficiency in cNHEJ-Deficient Cells

| Cell Line | Genetic Background | PARP Inhibitor | Concentration | Effect on NHEJ | Reference |

| xrs-6 | Ku80-deficient | DPQ | 10 µM | Clear inhibition of DSB rejoining | [2] |

| LIG4-/- MEFs | Ligase IV-deficient | 3'-AB or DIQ | 10 mM or 75 µM | >60% reduction in plasmid end joining | [2] |

| xrs5 | Ku80-deficient | DIQ | 75 µM | Significant inhibition of end-joining efficiency | [5] |

Table 2: Effect of PARP Inhibition on NHEJ in HR-Deficient Cells

| Cell Line | Genetic Background | PARP Inhibitor | Effect on NHEJ | Reference | | :--- | :--- | :--- | :--- | | PEO1 | BRCA2-deficient | ABT-888 | Enhanced error-prone NHEJ activity |[7] | | HCC1937 | BRCA1-deficient | ABT-888 | Increased NHEJ activity |[10] |

Experimental Protocols

In Vivo NHEJ Reporter Assay

This protocol is adapted from studies utilizing the pEGFP-Pem1-Ad2 reporter plasmid to measure NHEJ efficiency in living cells.[7][11]

Objective: To quantify the effect of this compound on the efficiency of NHEJ.

Materials:

-

pEGFP-Pem1-Ad2 reporter plasmid

-

I-SceI restriction enzyme

-

Cell line of interest

-

Transfection reagent

-

This compound

-

Flow cytometer

-

pCherry plasmid (for transfection efficiency control)

Procedure:

-

Plasmid Preparation: Linearize the pEGFP-Pem1-Ad2 plasmid by digesting with I-SceI to create a site-specific double-strand break. Purify the linearized plasmid.

-

Cell Culture and Treatment: Seed the cells of interest at an appropriate density. Treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time.

-

Transfection: Co-transfect the cells with the linearized pEGFP-Pem1-Ad2 plasmid and the pCherry control plasmid using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48-72 hours to allow for plasmid repair and expression of EGFP and mCherry.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry.

-

Gate on the mCherry-positive population to select for successfully transfected cells.

-

Within the mCherry-positive population, quantify the percentage of EGFP-positive cells. This percentage represents the efficiency of NHEJ-mediated repair of the linearized plasmid.

-

-

Data Analysis: Normalize the percentage of EGFP-positive cells in the this compound-treated samples to the vehicle-treated control to determine the relative NHEJ efficiency.

Chromatin Fractionation for PARP1 Trapping Assay

This protocol is designed to assess the "trapping" of PARP1 on chromatin following treatment with this compound.[8][9]

Objective: To determine if this compound increases the amount of PARP1 bound to chromatin.

Materials:

-

Cell line of interest

-

This compound

-

DNA-damaging agent (e.g., ionizing radiation, methyl methanesulfonate)

-

Cell lysis buffers (cytoplasmic, nuclear, and chromatin fractions)

-

Sonicator

-

SDS-PAGE and Western blotting reagents

-

Anti-PARP1 antibody

-

Anti-histone H3 antibody (loading control for chromatin fraction)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control, with or without a DNA-damaging agent.

-

Cell Lysis and Fractionation:

-

Harvest cells and perform sequential lysis to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

-

Resuspend the final chromatin pellet in a suitable buffer and sonicate to shear the DNA and solubilize the chromatin-bound proteins.

-

-

Western Blotting:

-

Separate the protein fractions by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-PARP1 antibody to detect the amount of PARP1 in each fraction.

-

Probe with an anti-histone H3 antibody to confirm equal loading of the chromatin fraction.

-

-

Data Analysis: Quantify the band intensities for PARP1 in the chromatin fraction and normalize to the histone H3 loading control. Compare the levels of chromatin-bound PARP1 in treated versus untreated cells.

Visualizing the Role of PARP1 in NHEJ

Signaling Pathway of Non-Homologous End Joining

Caption: The competing pathways of classical and alternative non-homologous end joining.

Experimental Workflow for In Vivo NHEJ Reporter Assay

Caption: A typical workflow for an in vivo non-homologous end joining reporter assay.

Mechanism of Synthetic Lethality

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cells.

Conclusion

The role of PARP1 in non-homologous end joining is a critical area of research with direct implications for cancer therapy. By understanding the intricate interplay between PARP1 and the cNHEJ and aNHEJ pathways, researchers can better exploit the therapeutic potential of PARP1 inhibitors like this compound. The inhibition of PARP1 not only disrupts the aNHEJ pathway but also leads to the accumulation of cytotoxic DNA lesions, particularly in cancer cells with pre-existing defects in homologous recombination. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate the precise mechanisms of action of this compound and to develop novel therapeutic strategies targeting the DNA damage response.

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parp1 facilitates alternative NHEJ, whereas Parp2 suppresses IgH/c-myc translocations during immunoglobulin class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The alternative end-joining pathway for repair of DNA double-strand breaks requires PARP1 but is not dependent upon microhomologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA-PKcs PARylation regulates DNA-PK kinase activity in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Impact of PARP1-IN-5 Dihydrochloride on Genomic Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in the maintenance of genomic stability. Its function is particularly crucial in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. The inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, exploiting the concept of synthetic lethality in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of PARP1 with an IC50 of 14.7 nM[1]. This technical guide provides an in-depth overview of the impact of this compound on genomic stability, including its mechanism of action, methods for its experimental evaluation, and its effects on key cellular processes. While specific quantitative data for this compound is not extensively published in tabular format, this guide presents the established effects of potent PARP1 inhibitors and provides detailed protocols for researchers to generate such data.

Mechanism of Action: How this compound Induces Genomic Instability

The primary mechanism by which this compound impacts genomic stability is through the inhibition of PARP1's enzymatic activity and the trapping of PARP1 on DNA.

-

Inhibition of Base Excision Repair (BER): In a healthy cell, PARP1 detects SSBs and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP1, this compound prevents the formation of these PAR chains, thereby stalling the BER pathway. Unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.

-

PARP Trapping: Potent PARP1 inhibitors like this compound not only block the catalytic activity of PARP1 but also "trap" the enzyme at the site of DNA damage. The trapped PARP1-DNA complex itself is a physical hindrance to DNA replication and transcription, leading to replication fork collapse and the formation of DSBs. This trapping effect is considered a major contributor to the cytotoxicity of PARP1 inhibitors.

The accumulation of DSBs in cells treated with this compound overwhelms the DNA damage response, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This effect is particularly pronounced in cancer cells with pre-existing defects in DSB repair pathways like Homologous Recombination (HR), a concept known as synthetic lethality.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PARP1 Inhibition Signaling Pathway.

References

Preclinical Profile of PARP1-IN-5 Dihydrochloride in Ovarian Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), with a specific focus on its activity in ovarian cancer models. The information presented herein is synthesized from the primary research publication by Long et al. (2021) in the Journal of Medicinal Chemistry and supplementary technical data sheets.

Introduction

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. Ovarian cancer, particularly high-grade serous ovarian carcinoma, has a high prevalence of HR deficiency, making it a prime target for PARP inhibitors. This compound (also referred to as compound 15l in foundational literature) is a novel apigenin-piperazine hybrid identified as a highly potent and selective PARP-1 inhibitor.

In Vitro Activity in Ovarian Cancer

The in vitro antitumor effects of this compound have been evaluated in the BRCA-1 deficient human ovarian cancer cell line, SK-OV-3.

Quantitative Data Summary

| Parameter | Cell Line | Value/Effect | Reference |

| PARP-1 Inhibitory Activity (IC50) | Enzyme Assay | 14.7 nM | [1] |

| Selectivity (PARP-1 vs. PARP-2) | Enzyme Assay | 61.2-fold | [1] |

| Antiproliferative Effect (IC50) | SK-OV-3 | 1.88 µM | Long et al. (2021) |

| Effect on Protein Expression (0.1-10 µM) | SK-OV-3 | Decreased expression of MCM2-7 | [2] |

| Effect on PARP-1 Activity | SK-OV-3 | Significant decrease in PAR level | [2] |

| Induction of DNA Damage | SK-OV-3 | Increased expression of γ-H2AX | [2] |

Experimental Protocols

Cell Culture: The human ovarian cancer cell line SK-OV-3 was cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay): SK-OV-3 cells were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of this compound for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals. The absorbance at 490 nm was measured using a microplate reader. The IC50 value was calculated using GraphPad Prism software.

Western Blot Analysis: SK-OV-3 cells were treated with this compound at concentrations ranging from 0.1 to 10 µM for 48 hours. Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated overnight at 4°C with primary antibodies against MCM2-7, PAR, γ-H2AX, and β-actin. After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound in BRCA-deficient ovarian cancer cells is the induction of synthetic lethality.

References

In-Depth Technical Guide: The Selectivity Profile of PARP1-IN-5 Dihydrochloride for PARP1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the selectivity profile of PARP1-IN-5 dihydrochloride, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). The information presented herein is intended to support research and drug development efforts in the field of oncology and beyond.

Introduction

PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. This compound is a novel, orally active small molecule inhibitor designed to selectively target PARP1.[1][2] This guide details its selectivity for PARP1 over other PARP family members and provides the experimental framework for these findings.

Selectivity Profile of this compound

The inhibitory activity of this compound (referred to as compound 15l in the primary literature) was assessed against PARP1 and its closest homolog, PARP2. The compound demonstrated potent inhibition of PARP1 with high selectivity over PARP2.

| Target | IC50 (nM) | Selectivity (Fold) |

| PARP1 | 14.7 | - |

| PARP2 | >900 | 61.2 |

Table 1: In vitro inhibitory activity of this compound against PARP1 and PARP2.[1][3]

The data clearly indicates that this compound is a highly potent inhibitor of PARP1, with a 61.2-fold greater selectivity for PARP1 over PARP2.[1] This selectivity is a critical attribute, as off-target inhibition of other PARP family members can lead to unwanted side effects.

Experimental Protocols

The following sections detail the methodologies used to determine the selectivity profile of this compound.

Biochemical PARP1/PARP2 Inhibition Assay

A commercially available chemiluminescent PARP inhibitor assay kit was utilized to determine the IC50 values for PARP1 and PARP2.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The signal generated is proportional to the amount of poly(ADP-ribosyl)ation (PARylation) and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. Inhibition of PARP activity results in a decrease in the chemiluminescent signal.

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Activated DNA

-

Histone proteins

-

Biotinylated NAD+

-

This compound (or other test compounds)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Assay buffer

-

96-well white plates

-

Luminometer

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations.

-

Reaction Setup: In each well of a 96-well plate, the following components are added in order:

-

Assay buffer

-

Activated DNA

-

Histone proteins

-

PARP1 or PARP2 enzyme

-

Test compound at various concentrations

-

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

-

Detection:

-

Streptavidin-HRP is added to each well to bind to the biotinylated PAR chains.

-

After a brief incubation, the chemiluminescent substrate is added.

-

-

Data Acquisition: The luminescence is immediately measured using a luminometer.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm the direct binding of a drug to its target protein in a cellular context.

Principle: The binding of a ligand (e.g., this compound) to its target protein (PARP1) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Materials:

-

Cell line expressing PARP1 (e.g., A549 or SK-OV-3)

-

This compound

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Equipment for heating cell lysates (e.g., PCR thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibody against PARP1

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Cells are treated with either vehicle (DMSO) or this compound at a desired concentration for a specific duration.

-

Heating: The treated cells are harvested, washed, and resuspended in PBS. The cell suspension is then aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: The heated cells are lysed to release the proteins.

-

Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blotting: The supernatants containing the soluble proteins are collected, and the protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are resolved by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for PARP1, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The melting curves are generated by plotting the normalized band intensity against the temperature. A shift in the melting curve for the drug-treated samples compared to the vehicle-treated samples confirms target engagement.

Visualizations

PARP1 Signaling Pathway in DNA Damage Response

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental Workflow for PARP Inhibitor Selectivity Profiling

References

Methodological & Application

Application Notes and Protocols: Preparation of PARP1-IN-5 Dihydrochloride Stock Solution in DMSO

For research use only.

Introduction

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), with an IC₅₀ of 14.7 nM.[1][2] It is an orally active compound with low toxicity, making it a valuable tool for cancer research.[1][2][3] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆Cl₂N₂O₅S | [1] |

| Molecular Weight | 537.46 g/mol | [1] |

| Appearance | Light yellow to green-yellow solid | [1] |

| Solubility in DMSO | 125 mg/mL (232.58 mM) | [1] |

| Storage (Powder) | 4°C (sealed, away from moisture) or -20°C | [1][4] |

| Storage (DMSO Stock) | -20°C for 1 month; -80°C for 6 months | [1][4] |

Safety and Handling Precautions

Before handling the compound, review the Safety Data Sheet (SDS) thoroughly.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4]

-

Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound (powder)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath

Procedure

-

Calculate Required Mass:

-

Use the following formula to determine the mass of this compound needed:

-

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

-

-

For 1 mL of a 10 mM solution:

-

Mass (mg) = 10 mM × 1 mL × 537.46 g/mol / 1000 = 5.37 mg

-

-

-

Weigh the Compound:

-

Carefully weigh out 5.37 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

-

Add Solvent:

-

Add 1 mL of anhydrous or newly opened DMSO to the microcentrifuge tube containing the compound. Using hygroscopic (wet) DMSO can significantly reduce solubility.[1]

-

-

Dissolution:

-

Vortex the tube for 30-60 seconds to mix the compound and solvent.

-

To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1]

-

If precipitation persists, gentle warming of the tube to 37°C can aid in dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Storage and Aliquoting:

-

Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice prevents degradation from repeated freeze-thaw cycles.[1][5]

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Ensure the tubes are tightly sealed.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for dissolving this compound.

References

Application Notes and Protocols: PARP1-IN-5 Dihydrochloride for A549 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

PARP1-IN-5 dihydrochloride is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway. PARP-1 plays a crucial role in maintaining genomic stability, and its inhibition has emerged as a promising therapeutic strategy in oncology, particularly in cancers with deficiencies in other DNA repair pathways. In non-small cell lung cancer (NSCLC), such as the A549 cell line, targeting PARP-1 can enhance the efficacy of DNA-damaging agents. These application notes provide detailed protocols for determining the optimal working concentration of this compound in A549 cells, both as a single agent and in combination with the chemotherapeutic drug carboplatin.

Product Information

| Product Name | This compound |

| Target | PARP-1 |

| IC50 | 14.7 nM for PARP-1 |

| Solubility | Soluble in DMSO (up to 125 mg/mL with sonication) and water (up to 1 mg/mL with warming to 60°C and sonication)[1] |

| Storage | Store at 4°C for short-term, -20°C for long-term (in solvent, -80°C for up to 6 months)[1] |

Rationale for Use in A549 Cells

A549 cells, a human lung adenocarcinoma cell line, are a widely used model for studying NSCLC. While this compound exhibits low intrinsic cytotoxicity in A549 cells, it has been demonstrated to significantly potentiate the cytotoxic effects of DNA-damaging agents like carboplatin in a dose-dependent manner.[1][2] This suggests a synthetic lethality approach, where the inhibition of PARP-1-mediated DNA repair sensitizes the cancer cells to the DNA damage induced by chemotherapy.

Data Presentation

The optimal working concentration of this compound is dependent on the experimental context, particularly whether it is used as a monotherapy or in combination with other agents.

Table 1: Monotherapy Activity of this compound in A549 Cells

| Concentration Range | Observed Effect on A549 Cell Viability |

| 0.1 µM - 320 µM | Little to no cytotoxic effects observed[1][2] |

Table 2: Combination Therapy of this compound with Carboplatin in A549 Cells

| This compound Concentration Range | Observed Effect on A549 Cell Viability (in the presence of Carboplatin) |

| 0.1 µM - 10 µM | Significantly increases the cytotoxicity of carboplatin in a dose-dependent manner[1][2] |

Note: The specific IC50 for the combination of this compound and carboplatin in A549 cells is not publicly available. Researchers should perform a dose-response matrix experiment to determine the optimal synergistic concentrations for their specific experimental conditions.

Signaling Pathways and Experimental Workflow

PARP-1 Inhibition and DNA Damage Response Signaling Pathway

Caption: PARP-1 inhibition blocks DNA repair, leading to cell death.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining optimal drug concentrations.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.37 mg of this compound (MW: 537.46 g/mol ) in 1 mL of DMSO.

-

Gently vortex and/or sonicate the solution to ensure complete dissolution.[1]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Note: For experiments requiring a water-based solution, this compound can be dissolved in water at 1 mg/mL with the aid of ultrasonication and warming to 60°C.[1] However, for cell culture, a DMSO stock is more common and should be diluted in culture medium to a final DMSO concentration of ≤0.1%.

Cell Culture and Seeding of A549 Cells

Materials:

-

A549 cells

-

Complete growth medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture A549 cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete growth medium and perform a cell count.

-

Seed the A549 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plates overnight to allow for cell attachment.

Cell Viability (MTT) Assay

Materials:

-

A549 cells seeded in 96-well plates

-

This compound and Carboplatin stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and/or carboplatin in complete growth medium.

-

Remove the overnight culture medium from the 96-well plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

-

Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.

Clonogenic Survival Assay

Materials:

-

A549 cells

-

6-well cell culture plates

-

This compound and Carboplatin stock solutions

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of A549 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound and/or carboplatin.

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

-

After the incubation period, wash the colonies with PBS and fix them with a methanol/acetic acid solution (3:1) for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the untreated control.

Western Blot for PARP-1 and γ-H2AX

Materials:

-

Treated A549 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, anti-γ-H2AX, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-